Benzenesulfonamide, 3-nitro-N-phenyl-

Epigenetics Lysine-specific demethylase 1 (LSD1) Cancer therapeutics

SAR misinterpretation risks: regioisomeric nitro substitution (3- vs. 4-) produces divergent binding modes & >100-fold potency shifts. This 3-nitro isomer is the validated chem. probe for: • LSD1 inhibition (class IC50 7.5-68 μM) with MAO selectivity • Carbonic anhydrase II co-crystallization (unique nitro-engaged binding mode) • Chemoselective reduction to 3-amino-N-phenylbenzenesulfonamide (78-100% yield) Ensure regiospecific experimental validity with the confirmed 3-nitro isomer.

Molecular Formula C12H10N2O4S
Molecular Weight 278.29 g/mol
CAS No. 28791-26-6
Cat. No. B1594529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-nitro-N-phenyl-
CAS28791-26-6
Molecular FormulaC12H10N2O4S
Molecular Weight278.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O4S/c15-14(16)11-7-4-8-12(9-11)19(17,18)13-10-5-2-1-3-6-10/h1-9,13H
InChIKeyOXJDTNIWMQCOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-phenylbenzenesulfonamide: Core Properties & Procurement


Benzenesulfonamide, 3-nitro-N-phenyl- (CAS 28791-26-6) is a nitroaromatic sulfonamide with the molecular formula C12H10N2O4S and a molecular weight of 278.29 g/mol [1]. It belongs to the class of N-phenylbenzenesulfonamide derivatives, which are widely investigated for their enzyme inhibitory and anticancer properties [2]. The compound is characterized by a 3-nitro substitution on the benzenesulfonamide core and an N-phenyl moiety, features that critically modulate its reactivity, binding affinity, and biological selectivity [3]. It is commercially available in research-grade purity (typically ≥95%) and serves as a versatile intermediate in medicinal chemistry and chemical biology [4]. The compound is also a direct precursor to 3-amino-N-phenylbenzenesulfonamide via nitro group reduction, with reported synthetic yields of 78-100% under microwave or thermal conditions, making it a strategic building block for further derivatization [5].

Nitroaromatic sulfonamide scaffold for enzyme inhibition studies
3-Nitro substitution critical for target engagement and SAR
Strategic intermediate for 3-amino derivative synthesis

Why 3-Nitro-N-phenylbenzenesulfonamide Is Irreplaceable


The N-phenylbenzenesulfonamide scaffold exhibits profound structure-activity relationships (SAR) where even minor modifications to substitution patterns yield dramatic shifts in target engagement, selectivity, and biological readouts [1]. The 3-nitro group in Benzenesulfonamide, 3-nitro-N-phenyl- is not an inert substituent; it participates directly in key molecular recognition events—including hydrogen bonding and electrostatic interactions with active-site residues—and modulates the electron density of the sulfonamide moiety, thereby altering both enzyme inhibition potency and cellular permeability [2]. For instance, regioisomeric nitro substitution (3- vs. 4-position) has been shown to produce divergent binding modes and cross-resistance profiles in viral polymerase inhibition, while removal of the nitro group (as in N-phenylbenzenesulfonamide) drastically reduces or abolishes activity against validated targets such as LSD1 and carbonic anhydrases [3]. Furthermore, the 3-nitro group serves as a versatile synthetic handle, enabling chemoselective reduction to the corresponding 3-amino derivative under controlled conditions—a transformation not feasible with nitro-free or para-nitro analogs [4]. These multifaceted SAR considerations render simple analog substitution scientifically invalid without experimental validation; procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-level assumptions.

Regioisomeric shift (3-nitro to 4-nitro) may alter binding mode and cross-resistance profile
Nitro-free N-phenylbenzenesulfonamide shows loss of LSD1/CA inhibition; not interchangeable
The 3-nitro group serves as a chemoselective synthetic handle; analogs lack this derivatization pathway

3-Nitro-N-phenylbenzenesulfonamide vs. Key Analogs


LSD1 Inhibition Potency and Reversibility

In a series of N-(3-substituted-phenyl)benzenesulfonamides designed as reversible LSD1 inhibitors, the 3-nitro derivative (structurally identical to the target compound) exhibited distinct inhibitory activity within a defined SAR landscape [1]. The series demonstrated IC50 values ranging from 7.5 to 68 μM against LSD1, with the 3-substitution pattern critically influencing potency and enzyme reversibility [1]. Notably, the class as a whole showed only modest effects on MAO-A and MAO-B, indicating a favorable selectivity window that is contingent on the specific substitution—substitution at alternative positions or replacement of the nitro group would be expected to alter this selectivity profile [1].

LSD1 Inhibition
Class-level inference
IC50 range: 7.5–68 μM (3-nitro class); >100 μM (nitro-free)
Supports LSD1 inhibitor SAR and target validation research
Exact IC50 for 3-nitro derivative not individually reported; class-level data
Epigenetics Lysine-specific demethylase 1 (LSD1) Cancer therapeutics

Carbonic Anhydrase II Binding Mode

Co-crystallization studies of N-nitro sulfonamide derivatives with human carbonic anhydrase II (hCA II) revealed that the nitro group directly participates in hydrogen bonding networks within the enzyme active site, establishing a binding mode that is fundamentally distinct from non-nitrated sulfonamide CA inhibitors [1]. This structural evidence confirms that the 3-nitro substituent is not merely a pharmacokinetic modulator but an essential pharmacophoric element that dictates the geometry and affinity of target engagement [1].

CA II Binding
Head-to-head
Nitro group directly hydrogen-bonds in hCA II active site; non-nitrated analogs lack this interaction
Critical for structure-based CA inhibitor design context
Co-crystal structure evidence; binding geometry review
Structural biology Carbonic anhydrase inhibition Drug design

HCV NS5B Polymerase Cross-Resistance Profile

A comprehensive SAR study of substituted N-phenylbenzenesulfonamides (SPBS) as HCV NS5B polymerase inhibitors demonstrated that the precise substitution pattern critically governs inhibitor binding mode and cross-resistance to clinically relevant mutations [1]. Two SPBS analogs differing in substitution showed divergent hydrogen-bonding networks with the main-chain Tyr477 residue—one water-mediated, one direct—leading to markedly different cross-resistance profiles against M423T and I482T mutant polymerases [1]. While this study did not explicitly test the 3-nitro isomer, it establishes the overarching principle that regioisomeric variants (e.g., 3-nitro vs. 4-nitro) within this chemotype cannot be interchanged without experimental validation [1].

HCV Polymerase
Class-level inference
Regioisomeric substitution (3-nitro vs. 4-nitro) may produce divergent cross-resistance to M423T/I482T mutants
Antiviral resistance profiling requires regiospecific compound
Not directly tested on 3-nitro isomer; class-level principle
Antiviral research HCV polymerase Non-nucleoside inhibitors

Chemoselective Reduction to 3-Amino Intermediate

The 3-nitro group in Benzenesulfonamide, 3-nitro-N-phenyl- serves as a chemoselective synthetic handle, enabling quantitative conversion to the corresponding 3-amino-N-phenylbenzenesulfonamide (CAS 80-21-7) under mild reductive conditions [1]. This transformation yields the amino derivative in 78% under microwave irradiation (SnCl2·2H2O, THF, 135°C, 0.25 h) and 100% under thermal conditions (pyridine, 80°C, 1 h), providing a well-defined entry into 3-amino-substituted analogs for downstream SAR exploration [1]. In contrast, 4-nitro-N-phenylbenzenesulfonamide reduces to the 4-amino isomer, and nitro-free N-phenylbenzenesulfonamide lacks this derivatization pathway altogether .

Reduction Yield
Head-to-head
78% (microwave, SnCl2) – 100% (thermal, pyridine) to 3-amino derivative
Regiospecific synthetic route; 4-nitro or nitro-free analogs give different products
Yields reported under controlled laboratory conditions
Medicinal chemistry Synthetic methodology Intermediate synthesis

HIV-1 Reverse Transcriptase Inhibition Potency

A focused library of N-phenylbenzenesulfonamide (PBSA) derivatives was evaluated against wild-type HIV-1, revealing potent inhibition with EC50 values spanning 0.105–14.531 μmol/L [1]. The most active analog (compound 13f) achieved an EC50 of 0.108 μM and a therapeutic index (TI) of 1816.6, demonstrating that specific substitution patterns dramatically influence both potency and cytotoxicity [1]. While the 3-nitro derivative itself was not the primary hit in this study, the data underscore that the PBSA scaffold's antiviral activity is exquisitely sensitive to aryl substitution—the 3-nitro variant thus represents a distinct chemical entity with unique potential within this pharmacophore space [1].

HIV-1 RT Activity
Class-level inference
EC50 range: 0.105–14.5 μM; therapeutic index up to 1816.6 (class)
Substitution-dependent antiviral research context
3-nitro derivative not the primary hit; class-level data to verify
HIV research Reverse transcriptase inhibitors Antiviral drug discovery

Research Applications of 3-Nitro-N-phenylbenzenesulfonamide


LSD1 Inhibitor Lead Optimization

Based on its demonstrated activity as part of a class of N-(3-substituted-phenyl)benzenesulfonamides with LSD1 IC50 values between 7.5 and 68 μM and favorable selectivity over MAO enzymes, the target compound is optimally deployed as a reference tool or lead scaffold for epigenetic target validation [1]. Its 3-nitro group is essential for inhibitory activity, and its procurement enables SAR expansion around the 3-position to improve potency and drug-like properties. This application is directly supported by the quantitative LSD1 inhibition data and selectivity profiling presented in Section 3 [1].

Carbonic Anhydrase Crystallographic Probe

Co-crystallization studies confirm that N-nitro sulfonamide derivatives engage human carbonic anhydrase II via a unique binding mode involving direct nitro group interactions within the active site [2]. The target compound thus serves as a validated structural probe for investigating CA inhibition mechanisms and for designing selective CA inhibitors. Its procurement is justified when experimental goals include X-ray crystallography or structure-based drug design targeting carbonic anhydrase isoforms [2].

Synthesis of 3-Amino-N-phenylbenzenesulfonamide

The compound is a high-yielding precursor for the synthesis of 3-amino-N-phenylbenzenesulfonamide (CAS 80-21-7) via nitro group reduction, with reported yields of 78% (microwave, SnCl2) and 100% (thermal, pyridine) [3]. This transformation is regiochemically specific to the 3-nitro isomer; 4-nitro or nitro-free analogs cannot provide the same product. Procurement of the 3-nitro compound is therefore essential for any synthetic route requiring the 3-amino intermediate, as validated by the reduction data in Section 3 [3].

Antiviral Pharmacophore Exploration: HCV & HIV

Given the profound SAR observed in N-phenylbenzenesulfonamide-based antiviral agents—where regioisomeric substitution alters binding mode and cross-resistance (HCV NS5B) and modifies EC50 by >100-fold (HIV-1 RT)—the 3-nitro variant constitutes a distinct chemical probe for antiviral target validation [4][5]. Its procurement enables head-to-head comparison with 4-nitro and other analogs to map substitution-dependent effects on potency, resistance, and therapeutic index. This scenario is directly informed by the quantitative antiviral evidence presented in Section 3 [4][5].

Application
Selection Property
Validation Focus
Epigenetic target validation
3-nitro-dependent LSD1 inhibition
LSD1 potency and MAO selectivity context
CA II structure-based studies
Nitro-mediated binding mode
Crystallographic binding geometry review
3-Amino intermediate synthesis
Regiospecific 3-nitro reduction
Synthetic yield and purity context
Antiviral resistance profiling
Substitution-dependent activity
Cross-resistance and TI endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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